

MRT68921 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: MRT68921 hydrochloride

Cat. No.: B3028447

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Abstract

MRT68921 hydrochloride is a potent, ATP-competitive, and selective dual inhibitor of the serine/threonine kinases ULK1 and ULK2, which are critical initiators of the autophagy pathway. With a molecular weight of 507.50 g/mol, this small molecule has emerged as a valuable tool for studying the intricate mechanisms of autophagy and as a potential therapeutic agent in diseases where autophagy is dysregulated, such as cancer. This technical guide provides an in-depth overview of **MRT68921 hydrochloride**, including its physicochemical properties, mechanism of action, detailed experimental protocols for its use in vitro and in vivo, and a visualization of its target signaling pathway.

Physicochemical and Pharmacological Properties

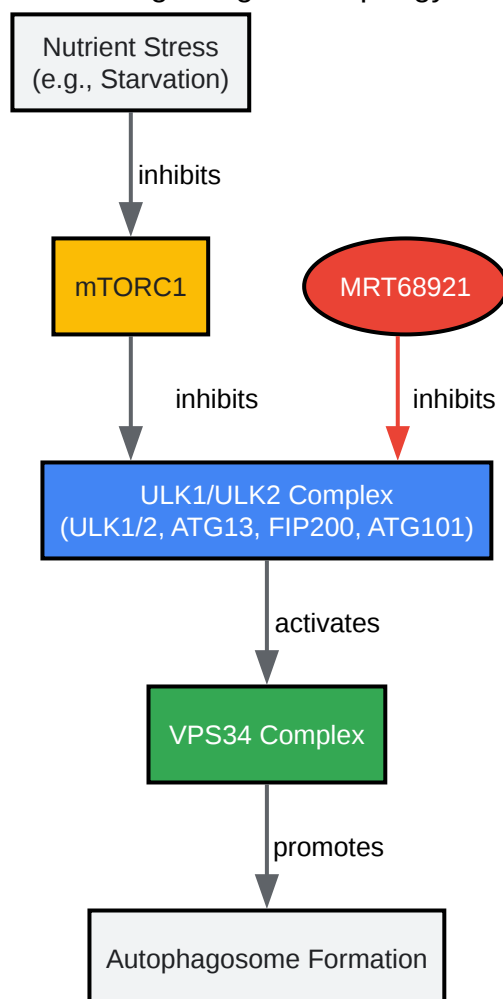
MRT68921 hydrochloride is a crystalline solid with good solubility in aqueous solutions, dimethyl sulfoxide (DMSO), and ethanol.^[1] Its key pharmacological and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Weight	507.50 g/mol (dihydrochloride)	[2] [3] [4] [5]
Chemical Formula	C ₂₅ H ₃₄ N ₆ O · 2HCl	[3] [4] [5]
CAS Number	2080306-21-2 (dihydrochloride)	[2] [3]
Purity	≥98% (HPLC)	[3] [4]
IC ₅₀ ULK1	2.9 nM	[2] [6] [7]
IC ₅₀ ULK2	1.1 nM	[2] [6] [8] [7]
Appearance	White to beige powder	
Storage	-20°C, desiccated	[1] [8]

Mechanism of Action and Signaling Pathway

MRT68921 exerts its biological effects by directly inhibiting the kinase activity of ULK1 and ULK2. These kinases are central to the initiation of autophagy, a cellular process for the degradation and recycling of cellular components. Under nutrient-rich conditions, the mTORC1 complex phosphorylates and inactivates the ULK1/2 complex. Upon starvation or other cellular stress, mTORC1 is inhibited, leading to the dephosphorylation and activation of the ULK1/2 complex. The active ULK1/2 complex, which also includes ATG13, FIP200, and ATG101, then phosphorylates downstream targets to initiate the formation of the autophagosome.[\[3\]](#)[\[6\]](#) By inhibiting ULK1 and ULK2, MRT68921 effectively blocks the initiation and maturation of autophagosomes.[\[1\]](#)[\[7\]](#)

ULK1/ULK2 Signaling in Autophagy Initiation

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ULK1/ULK2 Signaling Pathway

Experimental Protocols

In Vitro ULK1 Kinase Assay

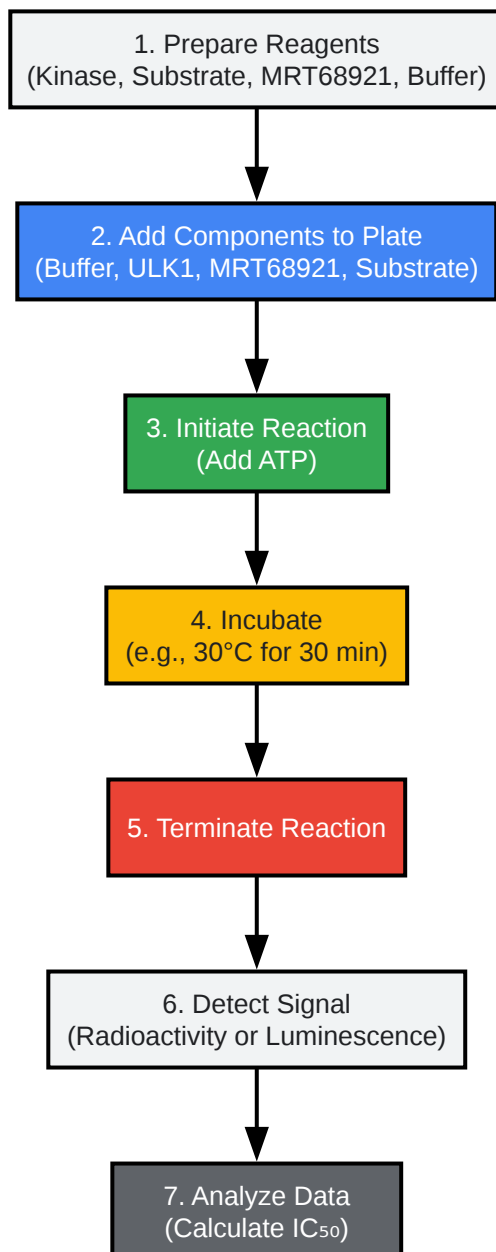
This protocol outlines a general procedure for assessing the inhibitory activity of MRT68921 on ULK1 kinase in vitro.

Materials:

- Recombinant human ULK1 enzyme
- Myelin Basic Protein (MBP) as a substrate
- **MRT68921 hydrochloride**
- Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
- ATP
- [γ -³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
- 96-well plates
- Phosphocellulose paper (for radioactive assay)
- Scintillation counter or luminometer

Procedure:

In Vitro ULK1 Kinase Assay Workflow



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ULK1 Kinase Assay Workflow

- Prepare a serial dilution of **MRT68921 hydrochloride** in kinase assay buffer.

- Add the following to each well of a 96-well plate:
 - Kinase assay buffer
 - Recombinant ULK1 enzyme
 - MRT68921 dilution or vehicle control (e.g., DMSO)
 - MBP substrate
- Pre-incubate the plate at 30°C for 10 minutes.
- Initiate the kinase reaction by adding a mixture of cold ATP and [γ - 32 P]ATP (or just cold ATP for non-radioactive assays).
- Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
- Terminate the reaction. For radioactive assays, this can be done by adding phosphoric acid and spotting the reaction mixture onto phosphocellulose paper. For the ADP-Glo™ assay, follow the manufacturer's protocol for adding the ADP-Glo™ reagent.
- Detect the signal. For radioactive assays, wash the phosphocellulose paper to remove unincorporated [γ - 32 P]ATP and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure the luminescence using a luminometer.
- Analyze the data to determine the IC₅₀ value of MRT68921.

Cellular Autophagy Flux Assay (LC3-II Turnover)

This protocol describes how to measure autophagic flux in cultured cells by monitoring the levels of LC3-II via Western blotting.

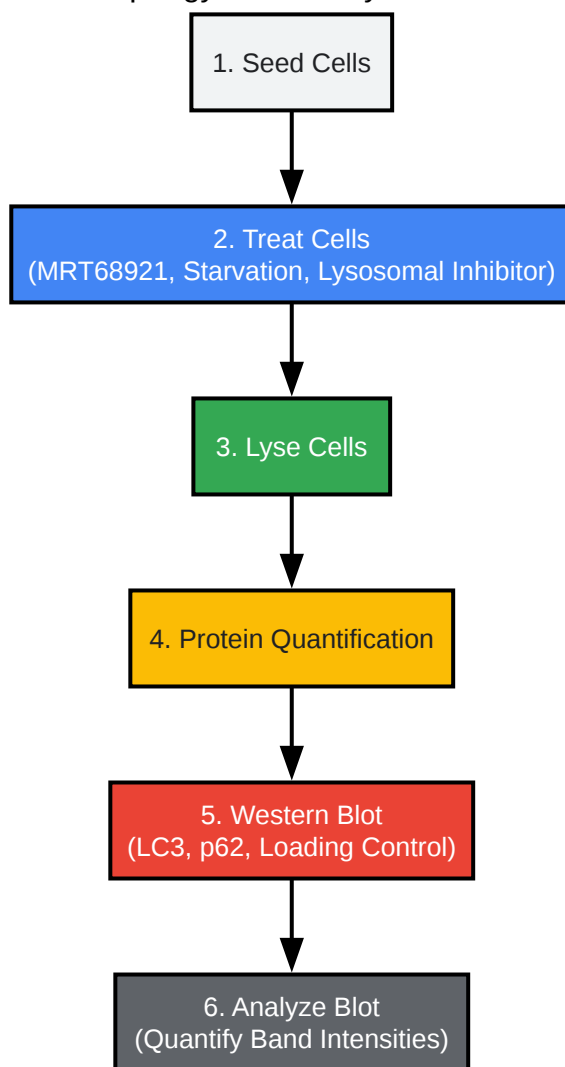
Materials:

- Cultured cells (e.g., HeLa, MEFs)
- Complete cell culture medium
- Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS)

- **MRT68921 hydrochloride**
- Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- SDS-PAGE gels and Western blotting apparatus
- Primary antibodies: anti-LC3, anti-p62/SQSTM1, anti- β -actin (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescence detection reagent

Procedure:

Autophagy Flux Assay Workflow



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Autophagy Flux Assay Workflow

- Seed cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with different conditions. A typical experiment would include the following groups:
 - Control (vehicle) in complete medium

- MRT68921 in complete medium
- Starvation (EBSS) + vehicle
- Starvation + MRT68921
- The above conditions can be repeated with the addition of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of treatment to block the degradation of autophagosomes.
- Incubate the cells for the desired time (e.g., 2-6 hours).
- Lyse the cells in lysis buffer and collect the lysates.
- Determine the protein concentration of each lysate.
- Perform SDS-PAGE and Western blotting to separate proteins by size and transfer them to a membrane.
- Probe the membrane with primary antibodies against LC3, p62, and a loading control. The conversion of LC3-I to the lipidated, faster-migrating LC3-II form is indicative of autophagosome formation. An accumulation of p62 suggests a blockage in autophagic degradation.
- Analyze the band intensities to quantify the levels of LC3-II and p62 relative to the loading control. An increase in LC3-II in the presence of a lysosomal inhibitor indicates an increase in autophagic flux. MRT68921 is expected to block this increase.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of MRT68921 in a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., nude or SCID)
- Cancer cell line for implantation (e.g., NCI-H460)

- **MRT68921 hydrochloride**

- Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
- Calipers for tumor measurement
- Syringes and needles for cell implantation and drug administration

Procedure:

- Implant cancer cells subcutaneously into the flank of the mice.
- Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups.
- Administer MRT68921 or vehicle to the mice via the desired route (e.g., intraperitoneal or subcutaneous injection). A typical dosing regimen might be 20-40 mg/kg daily.[\[9\]](#)
- Measure tumor volume and body weight regularly (e.g., every 2-3 days).
- Continue treatment for a predetermined period (e.g., 2-3 weeks).
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of apoptosis or autophagy).
- Analyze the data to compare tumor growth between the treatment and control groups.

Conclusion

MRT68921 hydrochloride is a powerful and specific inhibitor of the ULK1 and ULK2 kinases, making it an indispensable tool for the study of autophagy. Its utility extends from in vitro biochemical assays to cellular studies and in vivo animal models. This guide provides a comprehensive overview and detailed protocols to facilitate the effective use of MRT68921 by researchers in academia and the pharmaceutical industry. As our understanding of the role of autophagy in health and disease continues to grow, the importance of chemical probes like MRT68921 will undoubtedly increase.

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